molecular formula C14H10Cl2N2OS B11700200 4-chloranyl-N-[(2-chlorophenyl)carbamothioyl]benzamide CAS No. 69677-55-0

4-chloranyl-N-[(2-chlorophenyl)carbamothioyl]benzamide

Cat. No.: B11700200
CAS No.: 69677-55-0
M. Wt: 325.2 g/mol
InChI Key: SMGAJJILPIKPJN-UHFFFAOYSA-N
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Description

4-chloranyl-N-[(2-chlorophenyl)carbamothioyl]benzamide is an organic compound belonging to the class of benzanilides. These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring. The compound has a molecular formula of C14H10Cl2N2OS and is known for its diverse applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloranyl-N-[(2-chlorophenyl)carbamothioyl]benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2-chlorophenyl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters helps in achieving consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-chloranyl-N-[(2-chlorophenyl)carbamothioyl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at low temperatures.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

    Substitution: Formation of substituted benzanilides.

Scientific Research Applications

4-chloranyl-N-[(2-chlorophenyl)carbamothioyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-chloranyl-N-[(2-chlorophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-{[(4-chlorophenyl)amino]carbonothioyl}benzamide
  • 3,5-dichloro-N-(2-chlorophenyl)benzamide
  • N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide

Uniqueness

4-chloranyl-N-[(2-chlorophenyl)carbamothioyl]benzamide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

69677-55-0

Molecular Formula

C14H10Cl2N2OS

Molecular Weight

325.2 g/mol

IUPAC Name

4-chloro-N-[(2-chlorophenyl)carbamothioyl]benzamide

InChI

InChI=1S/C14H10Cl2N2OS/c15-10-7-5-9(6-8-10)13(19)18-14(20)17-12-4-2-1-3-11(12)16/h1-8H,(H2,17,18,19,20)

InChI Key

SMGAJJILPIKPJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=S)NC(=O)C2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

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